Tautomeric Homogeneity: Elimination of the ~10% Minor Tautomer That Compromises Isoguanine PCR Fidelity
Isoguanine (isoG), which implements the puDDA hydrogen-bonding pattern, exists as ~10% minor enolic tautomer in water; this minor tautomer presents a puDAD pattern complementary to thymine (T), causing isoG·isoC base pair loss during PCR [1]. The isoG-isoC pair was lost during PCR, presumably due to mismatching between T and the minor tautomer of isoguanosine [2]. 4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one (puDAA) was specifically designed to eliminate unfavorable tautomeric forms—the 5-aza-7-deaza scaffold does not support the competing enolic tautomer, thereby presenting a single, defined DAA hydrogen-bonding pattern [2].
| Evidence Dimension | Minor tautomer population affecting base-pairing specificity |
|---|---|
| Target Compound Data | No detectable competing tautomeric form; presents single puDAA hydrogen-bonding pattern |
| Comparator Or Baseline | Isoguanine (isoG): ~10% minor enolic tautomer presenting undesired puDAD pattern complementary to T/U |
| Quantified Difference | Elimination of ~10% tautomeric ambiguity; isoG-isoC pair fidelity loss demonstrated in PCR [1]; PCR fidelity with isoG:isoC system ~93% per round vs. ~98% with optimized systems [3] |
| Conditions | Aqueous solution; PCR amplification conditions; duplex melting experiments |
Why This Matters
For oligonucleotide-based applications requiring high-fidelity base pairing (diagnostics, aptamers, expanded genetic systems), the tautomeric purity of the target compound directly translates to reduced mispairing and improved replication fidelity compared to isoguanine.
- [1] Sismour, A. M., Benner, S. A. (2005) The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research, 33(17), 5640–5646. View Source
- [2] Benner, S. A. (2010) Non-standard nucleobases implementing the isocytidine and isoguanosine hydrogen bonding patterns. U.S. Patent No. 7,741,294. View Source
- [3] Johnson, S. C., Sherrill, C. B., Marshall, D. J., Moser, M. J., Prudent, J. R. (2004) A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937–1941. View Source
